molecular formula C12H8BrN3 B10909693 2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine

2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B10909693
M. Wt: 274.12 g/mol
InChI Key: GCASTIKJYRDYMP-UHFFFAOYSA-N
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Description

2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. . The structure of this compound consists of a fused pyrazole and pyrimidine ring system with a bromine atom at the 2-position and a phenyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with enaminones or chalcones in the presence of a halogenating agent. One common method involves the use of potassium persulfate (K2S2O8) as an oxidizing agent and sodium halides for halogenation . The reaction proceeds through a cyclocondensation mechanism followed by oxidative halogenation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve microwave irradiation to enhance reaction efficiency and yield . The use of environmentally benign conditions and scalable reactions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative halogenation can yield various halo-pyrazolo[1,5-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. As a purine analog, it can act as an antimetabolite in purine biochemical reactions . This compound has shown potential as an enzyme inhibitor, affecting various enzymatic activities and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

2-bromo-7-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H8BrN3/c13-11-8-12-14-7-6-10(16(12)15-11)9-4-2-1-3-5-9/h1-8H

InChI Key

GCASTIKJYRDYMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=CC(=NN23)Br

Origin of Product

United States

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